molecular formula C9H17NO3 B13567133 4-Ethyl-2-formamidohexanoic acid

4-Ethyl-2-formamidohexanoic acid

Cat. No.: B13567133
M. Wt: 187.24 g/mol
InChI Key: YTVDEGIZQUONSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-formamidohexanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of hexanoic acid, featuring an ethyl group at the fourth position and a formamido group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-formamidohexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with hexanoic acid.

    Ethylation: The fourth carbon of hexanoic acid is ethylated using ethyl bromide in the presence of a strong base such as sodium hydride.

    Formamidation: The second carbon is then formamidated using formamide under acidic conditions to introduce the formamido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-formamidohexanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-formamidohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-formamidohexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ethyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylhexanoic acid: Lacks the formamido group, making it less versatile in hydrogen bonding interactions.

    2-Formamidohexanoic acid: Lacks the ethyl group, affecting its hydrophobicity and membrane permeability.

    Hexanoic acid: The parent compound, lacking both the ethyl and formamido groups, making it less functionalized.

Uniqueness

4-Ethyl-2-formamidohexanoic acid is unique due to the presence of both the ethyl and formamido groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-2-formamidohexanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-7(4-2)5-8(9(12)13)10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

YTVDEGIZQUONSI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C(=O)O)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.